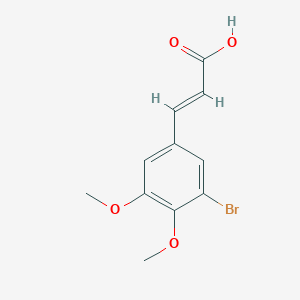
3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid” is a chemical compound with the molecular formula C11H11BrO4 . It has a molecular weight of 287.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid” consists of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid group . The InChI code for this compound is 1S/C11H11BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ .Physical And Chemical Properties Analysis
“3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid” is a solid compound . It has a molecular weight of 287.11 and a molecular formula of C11H11BrO4 .科学的研究の応用
Synthesis and Structural Characterization
3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid and its derivatives have been synthesized and structurally characterized in various studies. For example, Chenna et al. (2008) reported the synthesis, separation, and crystal structures of E and Z isomers of a closely related compound, 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. They achieved separation of these isomers from a mixture and determined their structures using single-crystal X-ray diffraction, highlighting the compound's significance in crystallography and material sciences (Chenna et al., 2008).
Applications in Dye-Sensitized Solar Cells (DSSC)
Compounds containing 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid structure have been used in the development of dye-sensitized solar cells (DSSC). Khalaji et al. (2015) synthesized metal-free organic compounds with methoxy groups and acrylic acid, used as photosensitizers in DSSC. Their study demonstrated the importance of these compounds in enhancing solar energy conversion efficiency, showing the potential of 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid derivatives in renewable energy technologies (Khalaji et al., 2015).
Photovoltaic and Electronic Properties
Further studies have focused on the photovoltaic and electronic properties of compounds related to 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid. For instance, Kim et al. (2006) explored the engineering of organic sensitizers, including derivatives of acrylic acid, for solar cell applications. Their findings revealed the significant role of such compounds in achieving high efficiency in solar energy conversion, thus underscoring their importance in photovoltaic research (Kim et al., 2006).
Catalysis and Polymer Science
The role of acrylic acid derivatives in catalysis and polymer science has also been investigated. For example, Ma et al. (2018) studied the use of acrylic acid and its esters in a green one-step aldol condensation reaction, facilitated by HZSM-35 zeolite catalysts. Their research contributes to the understanding of eco-friendly catalytic processes involving acrylic acid derivatives (Ma et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEVBCFMEHTNHN-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-6-chloro-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2664575.png)
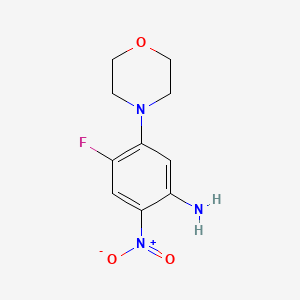
![N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2664577.png)
![2,6-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2664578.png)
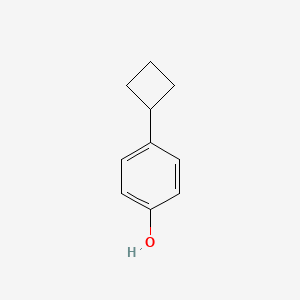
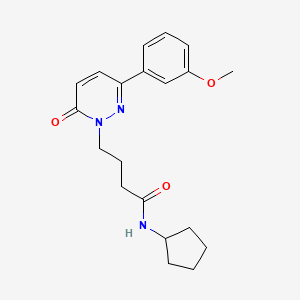

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2664586.png)
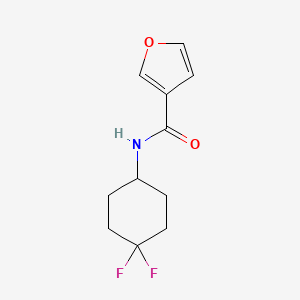
![N-(2,3-dihydro-1H-inden-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2664590.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2664591.png)
![9-(3-chlorophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2664594.png)